Radical-Anion Stability Head-to-Head: EDT-DTT (Thione) vs. EDT-DTO (Oxo Analog)
RHF and DFT calculations at the B3LYP/6-311++G(d,p) level demonstrate a qualitative discontinuity between the thione and oxo analogs: the radical anion of EDT-DTT (4,5-ethylenedithio-1,3-dithiole-2-thione) is a stable species adopting a non-planar C₁ symmetry geometry, whereas the radical anion of EDT-DTO (4,5-ethylenedithio-1,3-dithiole-2-one) is computationally unstable and cannot be optimized as a bound electronic state [1]. Both neutral molecules and their radical cations possess non-planar C₂ symmetry. The C=S stretching wavenumber of EDT-DTT undergoes a drastic reduction upon radical anion formation, consistent with charge localization along the thiocarbonyl bond, a feature absent in EDT-DTO [1].
| Evidence Dimension | Radical anion stability (computational) |
|---|---|
| Target Compound Data | Stable radical anion; optimized geometry with C₁ symmetry; C=S stretching frequency decreases significantly upon reduction |
| Comparator Or Baseline | EDT-DTO (4,5-ethylenedithio-1,3-dithiole-2-one): radical anion is unstable, cannot be optimized as a bound state |
| Quantified Difference | Qualitative difference: stable vs. unbound radical anion; symmetry C₁ (EDT-DTT⁻) vs. not applicable (EDT-DTO⁻) |
| Conditions | RHF and DFT (B3LYP/6-311++G(d,p)) calculations; gas-phase optimized geometries |
Why This Matters
The inability of the oxo analog to sustain a radical anion precludes its use in reductive coupling routes and charge-transfer salt preparation that require anionic intermediates, making EDT-DTT the mandatory choice for BEDT-TTF synthesis via reductive desulfurization pathways.
- [1] S. Jaiswal, A. Kushwaha, R. Prasad, R. L. Prasad, R. A. Yadav, Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2010, 76(3–4), 297–310. DOI: 10.1016/j.saa.2010.02.033. View Source
